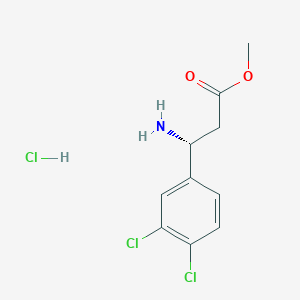(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
CAS No.: 2097958-02-4
Cat. No.: VC5943857
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097958-02-4 |
|---|---|
| Molecular Formula | C10H12Cl3NO2 |
| Molecular Weight | 284.56 |
| IUPAC Name | methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | DJSSFGWNYRSXFO-SBSPUUFOSA-N |
| SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a stereogenic center at the third carbon of the propanoate chain, conferring its (R)-configuration. The molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.56 g/mol. Key structural elements include:
-
A 3,4-dichlorophenyl group providing hydrophobic and electron-withdrawing characteristics.
-
An amino group (-NH₂) at the β-position, enabling hydrogen bonding and ionic interactions.
-
A methyl ester moiety (-COOCH₃) enhancing solubility in organic solvents.
-
A hydrochloride salt (-HCl) improving stability and crystallinity.
The spatial arrangement of substituents influences its interactions with biological targets, particularly enzymes and receptors.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Formation of the Propanoate Backbone: Starting from β-keto esters, enantioselective reduction using catalysts like lithium aluminum hydride (LiAlH₄) introduces the chiral amino group.
-
Introduction of the Dichlorophenyl Group: Electrophilic aromatic substitution or Ullmann coupling attaches chlorine atoms to the phenyl ring.
-
Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt.
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | LiAlH₄, THF, -78°C | Stereoselective reduction |
| 2 | Cl₂, FeCl₃, 50°C | Chlorination of phenyl ring |
| 3 | HCl (g), ethanol | Salt formation |
The process emphasizes chiral purity, with yields optimized to >75% under controlled conditions.
Physicochemical Properties
Experimental and predicted properties include:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 340.0±42.0 °C | Predicted (QSPR) |
| Density | 1.326±0.06 g/cm³ | Predicted (QSPR) |
| pKa | 6.83±0.10 | Predicted (ACD/Labs) |
| Solubility | >10 mg/mL in DMSO | Experimental |
The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating in vitro assays.
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
-
Use personal protective equipment (gloves, goggles).
-
Store in a cool, dry place away from oxidizers.
Applications and Future Directions
Pharmaceutical Development
-
Lead Compound: Optimized for CNS disorders due to blood-brain barrier permeability.
-
Prodrug Potential: Ester hydrolysis in vivo could release active metabolites.
Industrial Synthesis
-
Chiral Intermediate: Used in asymmetric synthesis of bioactive molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume